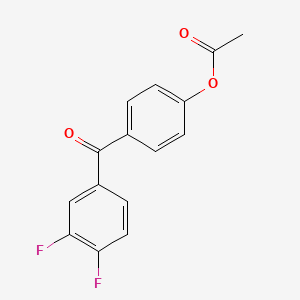

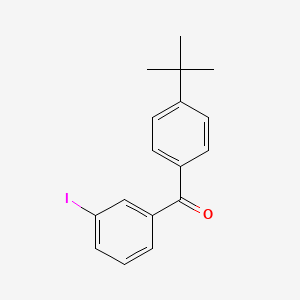

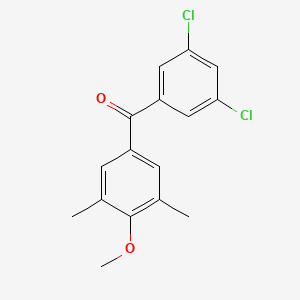

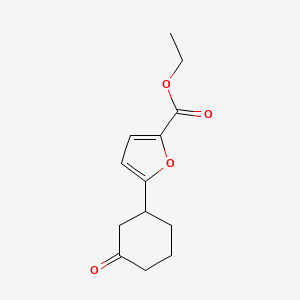

Ethyl 5-(3-oxocyclohexyl)-2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-oxocyclohexyl)-2-furoate, also known as E5F, is a synthetic compound that is widely used in scientific research. It is a cyclic ester of furoic acid, and is structurally related to the cyclic esters of other organic acids, such as cyclopentyl acetate and ethyl cyclohexanecarboxylate. E5F is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in the binding of metal ions. In addition, it has been used in the study of biochemical and physiological processes, and has been found to have a number of advantages for laboratory experiments.

Scientific Research Applications

1. Insecticidal Ester Synthesis

Ethyl 5-(3-oxocyclohexyl)-2-furoate and similar compounds have been studied in the context of synthesizing insecticidal esters. Chloromethylation of 3-furoates followed by a Friedel–Crafts reaction produces 5-aralkyl-3-furoates, which are intermediates in insecticidal ester synthesis (Elliott, Janes, & Pearson, 1971).

2. Copolyester Fabrication

This compound derivatives have been used to create bio-based copolyesters. Specifically, 5,5'-Isopropylidene-bis(ethyl 2-furoate) reacts with dimethyl terephthalate and ethan-1,2-diol to produce copolyesters containing both terephthalate and furoate units, showing promise in materials science (Abid, Kamoun, Gharbi, & Fradet, 2008).

3. Glycosidase Inhibition Research

Research on glycosidase inhibitory activities has utilized derivatives of this compound. These derivatives have shown potential as selective α-L-fucosidase and β-galactosidase inhibitors, indicating their utility in biochemical and pharmaceutical studies (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

4. Organic Synthesis

In organic chemistry, this compound plays a role in the synthesis of various organic compounds. It has been used in the preparation of methyl 5-acetyl-2-furoate via oxidation and in the synthesis of other furan derivatives, contributing to the field of organic synthesis (Kuticheva, Pevzner, & Petrov, 2015).

5. Palladium-Catalysed Direct Heteroarylations

This compound has also been employed in palladium-catalysed direct heteroarylations, serving as an alternative reagent to 2-halofurans and 2-halothiophenes. Its utility in facilitating the formation of biheteroaryls in high yields showcases its importance in advanced organic synthesis techniques (Fu, Zhao, Bruneau, & Doucet, 2012).

properties

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUNBZVCTWKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641822 |

Source

|

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883898-17-7 |

Source

|

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.